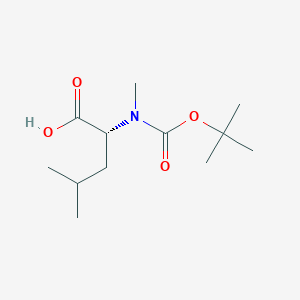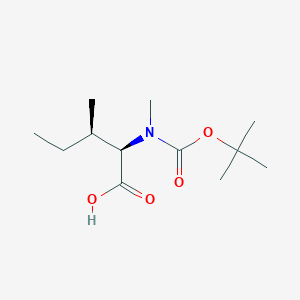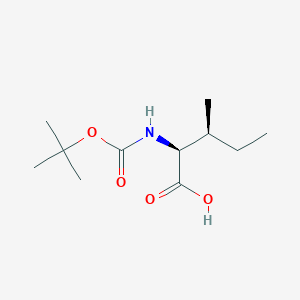
Ácido Boc-D-aspártico
Descripción general
Descripción
Boc-D-Aspartic acid, also known as N-tert-butoxycarbonyl-D-aspartic acid, is a derivative of D-aspartic acid. It is commonly used in peptide synthesis as a protected form of D-aspartic acid, where the Boc (tert-butoxycarbonyl) group serves as a protecting group for the amino function. This compound is particularly valuable in the field of organic chemistry and biochemistry for the synthesis of peptides and other complex molecules .
Aplicaciones Científicas De Investigación
Boc-D-Aspartic acid is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active peptides and proteins.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: It is employed in the production of specialty chemicals and materials
Mecanismo De Acción
Target of Action
Boc-D-Aspartic acid is a derivative of D-Aspartic acid . D-Aspartic acid is known to play a role in various physiological functions in mammals, including humans . It is reported to control the synthesis and secretion of hormones such as testosterone and melatonin in various endocrine tissues .
Mode of Action
It is known that d-aspartic acid, the parent compound, interacts with its targets to regulate hormonal synthesis and secretion . The Boc (tert-butyloxycarbonyl) group in Boc-D-Aspartic acid is a protecting group used in peptide synthesis . It prevents unwanted reactions at the amino group during the synthesis process .
Biochemical Pathways
D-Aspartic acid, from which Boc-D-Aspartic acid is derived, is involved in multiple metabolic pathways, such as protein synthesis, nucleotide metabolism, the tricarboxylic acid (TCA) cycle, glycolysis, and hormone biosynthesis . These pathways are vital for many biological processes, and D-Aspartic acid plays a central role in modulating them .
Pharmacokinetics
It’s worth noting that the boc group can be removed under acidic conditions or high temperatures , which could potentially influence the bioavailability of the compound.
Result of Action
D-aspartic acid, the parent compound, is known to have significant effects on hormonal synthesis and secretion . It is also found in the white matter of human brains, more specifically in myelin proteins, and in human ovarian follicular fluid, where it is thought to be linked to oocyte quality .
Action Environment
The action, efficacy, and stability of Boc-D-Aspartic acid could potentially be influenced by various environmental factors. For instance, the presence of acidic conditions or high temperatures can lead to the removal of the Boc group . .
Análisis Bioquímico
Biochemical Properties
Boc-D-Aspartic acid plays a role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. The Boc group in Boc-D-Aspartic acid is stable towards most nucleophiles and bases . This stability allows it to participate in reactions without losing its protective group.
Cellular Effects
Boc-D-Aspartic acid influences cell function in several ways. For instance, D-Aspartic acid, the core molecule of Boc-D-Aspartic acid, has been found to affect spermatogenesis by enhancing the biosynthesis of sex steroid hormones . It also has direct effects on the proliferation and activity of germ cells .
Molecular Mechanism
The mechanism of action of Boc-D-Aspartic acid at the molecular level involves its interactions with various biomolecules. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Boc-D-Aspartic acid can change over time. For instance, a method for high-temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid has been described . This method demonstrated the stability of Boc-D-Aspartic acid under certain conditions and its potential degradation over time.
Dosage Effects in Animal Models
The effects of Boc-D-Aspartic acid can vary with different dosages in animal models. For instance, D-Aspartic acid, the core molecule of Boc-D-Aspartic acid, has been shown to increase testosterone levels in some populations, though the evidence is inconsistent .
Metabolic Pathways
Boc-D-Aspartic acid is involved in several metabolic pathways. Most L-Aspartic acid, the core molecule of Boc-D-Aspartic acid, is synthesized by mitochondrial aspartate aminotransferase from oxaloacetate and glutamate .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Boc-D-Aspartic acid typically involves the protection of the amino group of D-aspartic acid using di-tert-butyl dicarbonate (Boc anhydride). The reaction is carried out in the presence of a base such as sodium bicarbonate or triethylamine. The general reaction scheme is as follows:
D-Aspartic acid+Boc2O→Boc-D-Aspartic acid
Industrial Production Methods: Industrial production of Boc-D-Aspartic acid follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the product. The reaction is typically carried out in a solvent such as dichloromethane or tetrahydrofuran, and the product is purified through crystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: Boc-D-Aspartic acid undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid.
Coupling Reactions: It can participate in peptide bond formation through coupling reactions with other amino acids or peptides using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid, hydrochloric acid.
Coupling: Dicyclohexylcarbodiimide, N,N’-diisopropylcarbodiimide, hydroxybenzotriazole (HOBt).
Major Products:
Deprotection: D-Aspartic acid.
Coupling: Peptides containing D-aspartic acid residues.
Comparación Con Compuestos Similares
Boc-L-Aspartic acid: The L-isomer of Boc-D-Aspartic acid, used similarly in peptide synthesis.
Boc-D-Serine: Another Boc-protected amino acid used in peptide synthesis.
Boc-D-Phenylalanine: A Boc-protected aromatic amino acid used in peptide synthesis.
Uniqueness: Boc-D-Aspartic acid is unique due to its specific stereochemistry (D-isomer) and its role in the synthesis of peptides that require D-amino acid residues. This stereochemistry can impart different biological activities and properties to the resulting peptides compared to their L-isomer counterparts .
Propiedades
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO6/c1-9(2,3)16-8(15)10-5(7(13)14)4-6(11)12/h5H,4H2,1-3H3,(H,10,15)(H,11,12)(H,13,14)/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAJBMCZQVSQJDE-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427332 | |
| Record name | Boc-D-Aspartic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62396-48-9 | |
| Record name | Boc-D-Aspartic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate](/img/structure/B558498.png)



